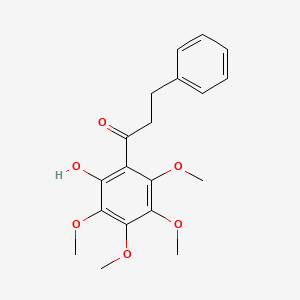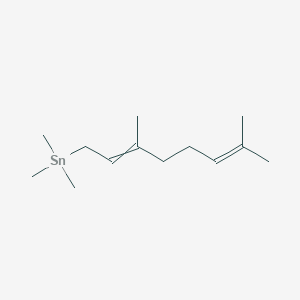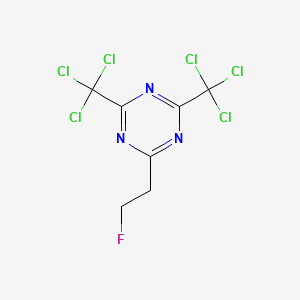![molecular formula C29H45NO B14309797 Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl- CAS No. 113248-31-0](/img/structure/B14309797.png)
Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl- is a complex organic compound that belongs to the class of aromatic heterocycles It features a pyridine ring substituted with a decyloxyphenyl group at the 2-position and an octyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyridine, 2-[4-(decyloxy)phenyl]-5-octyl- can be achieved through several methods. One common approach involves the Hantzsch pyridine synthesis, which is a multi-component reaction between an aldehyde, a β-keto ester, and a nitrogen donor such as ammonium acetate . This method can be optimized using microwave chemistry to improve yields and reaction times.
Another method involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride
Industrial Production Methods
Industrial production of pyridine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of catalysts and advanced reaction techniques, such as flow chemistry, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, nitro compounds
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Wissenschaftliche Forschungsanwendungen
Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of pyridine, 2-[4-(decyloxy)phenyl]-5-octyl- involves its interaction with specific molecular targets and pathways. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, which can influence its binding to proteins and other biomolecules. The decyloxyphenyl and octyl groups can modulate the compound’s hydrophobicity and overall molecular conformation, affecting its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine: A simpler aromatic heterocycle with a nitrogen atom in the ring.
Pyrimidine: Similar to pyridine but with two nitrogen atoms in the ring.
Pyrrole: A five-membered aromatic heterocycle with one nitrogen atom.
Uniqueness
Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both decyloxyphenyl and octyl groups enhances its hydrophobicity and potential for interactions with lipid membranes, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
113248-31-0 |
|---|---|
Molekularformel |
C29H45NO |
Molekulargewicht |
423.7 g/mol |
IUPAC-Name |
2-(4-decoxyphenyl)-5-octylpyridine |
InChI |
InChI=1S/C29H45NO/c1-3-5-7-9-11-12-14-16-24-31-28-21-19-27(20-22-28)29-23-18-26(25-30-29)17-15-13-10-8-6-4-2/h18-23,25H,3-17,24H2,1-2H3 |
InChI-Schlüssel |
RCDDCRRSYYYQKV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=C2)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


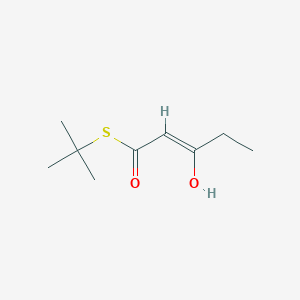

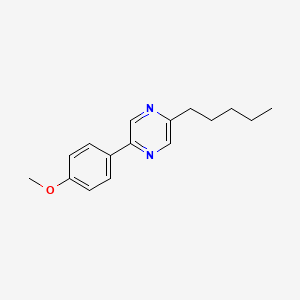
![[6-(3,4,5-Trimethoxybenzoyl)-2H-1,3-benzodioxol-5-yl]acetic acid](/img/structure/B14309732.png)
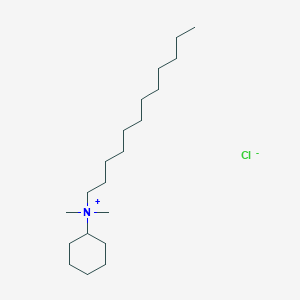
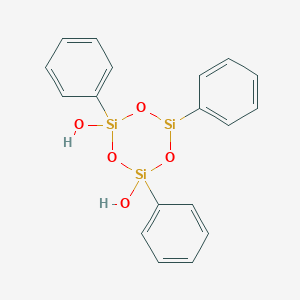
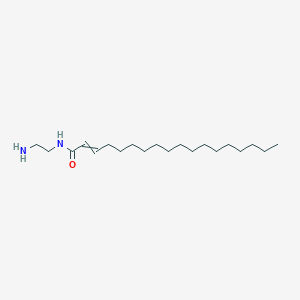

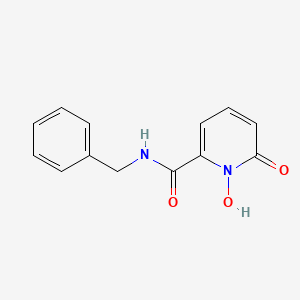
-lambda~5~-phosphane](/img/structure/B14309753.png)
